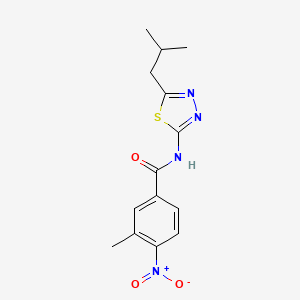![molecular formula C18H19ClN2O2 B4760439 N-[2-(4-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide](/img/structure/B4760439.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide
説明
N-[2-(4-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide, also known as U-47700, is a synthetic opioid drug that has been the subject of scientific research due to its potential therapeutic applications. This compound was first synthesized in the 1970s by a pharmaceutical company, and it has since been studied for its analgesic properties.
作用機序
N-[2-(4-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide acts on the mu-opioid receptor, which is responsible for mediating the effects of opioids in the brain and spinal cord. It binds to this receptor with high affinity, resulting in the activation of downstream signaling pathways that lead to pain relief and other effects.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide has been shown to produce a range of effects in animal models, including analgesia, sedation, and respiratory depression. It has also been shown to produce euphoria and other subjective effects in humans, which may contribute to its potential for abuse.
実験室実験の利点と制限
One advantage of using N-[2-(4-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide in lab experiments is its high affinity for the mu-opioid receptor, which makes it a useful tool for studying the effects of opioids on this receptor. However, its potential for abuse and toxicity limit its usefulness in certain types of experiments, and caution must be taken when handling this compound.
将来の方向性
There are several potential directions for future research on N-[2-(4-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide. One area of interest is its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models. Another area of interest is its potential use as an analgesic, particularly in cases where traditional opioids are ineffective or produce unwanted side effects. Finally, further research is needed to better understand the potential risks and benefits of N-[2-(4-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide, and to develop strategies for minimizing its potential for abuse and toxicity.
科学的研究の応用
N-[2-(4-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)ethanediamide has been studied for its potential use as an analgesic, due to its ability to bind to opioid receptors in the brain and spinal cord. It has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12-4-3-5-13(2)16(12)21-18(23)17(22)20-11-10-14-6-8-15(19)9-7-14/h3-9H,10-11H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMWCOCMAQVSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(2,6-dimethylphenyl)oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B4760358.png)
![N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4760380.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4760384.png)

![3-benzyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760390.png)
![N~1~-allyl-N~2~-(3-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4760394.png)
![N-{5-[4-chloro-3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4760395.png)
![methyl 3-[(5-nitro-2-furoyl)amino]-2-thiophenecarboxylate](/img/structure/B4760409.png)

![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]nicotinamide](/img/structure/B4760432.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B4760436.png)


![5-{[(2-carboxyphenyl)(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B4760466.png)